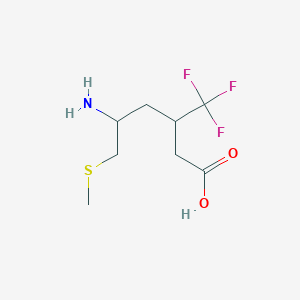
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid is a synthetic organic compound characterized by the presence of an amino group, a methylsulfanyl group, and a trifluoromethyl group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable hexanoic acid derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Methylsulfanyl Group Addition: The methylsulfanyl group can be added using methylthiolating agents such as methylthiolate salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary and secondary amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-(methylsulfanyl)hexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Methylsulfanyl)-3-(trifluoromethyl)hexanoic acid:
5-Amino-3-(trifluoromethyl)hexanoic acid: Lacks the methylsulfanyl group, altering its chemical behavior.
Uniqueness
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and methylsulfanyl groups provide sites for further chemical modification and biological interactions.
Properties
Molecular Formula |
C8H14F3NO2S |
|---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
5-amino-6-methylsulfanyl-3-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C8H14F3NO2S/c1-15-4-6(12)2-5(3-7(13)14)8(9,10)11/h5-6H,2-4,12H2,1H3,(H,13,14) |
InChI Key |
FRIDHJACTCBJCO-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(CC(CC(=O)O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


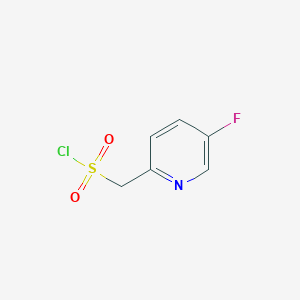
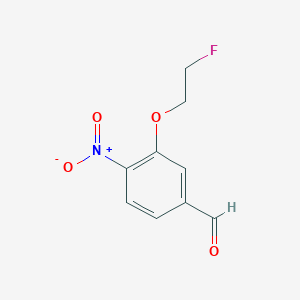
![[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13221023.png)
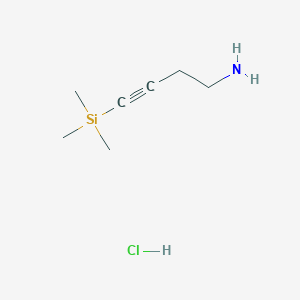
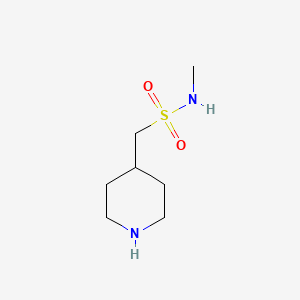
![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)
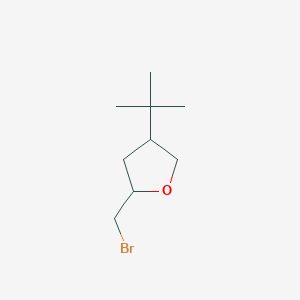
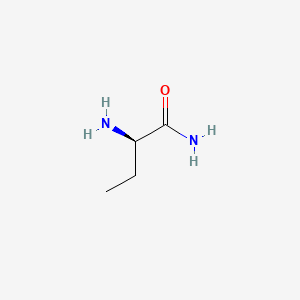
![8-(3-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13221055.png)




